molecular formula C25H26N4O5S B2428324 ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate CAS No. 1043868-27-4

ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate

Cat. No. B2428324
CAS RN: 1043868-27-4
M. Wt: 494.57
InChI Key: OWTWUCGIXIVBEJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is involved in the synthesis of various chemically significant compounds. The process often involves reactions with isothiocyanates and subsequent treatments to form compounds with potential therapeutic effects. For instance, its interaction with phenyl-and phenethylisothiocyanates has been used to synthesize 2-thioxobenzo[h]quinazolines, which in turn form 2-sulfanyl-substituted 5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines (Markosyan et al., 2008).

Biological Properties and Potential Applications

  • The synthesized compounds, derived from reactions involving ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate, have shown promising biological properties. For example, some compounds have exhibited inhibitory effects on brain monoamine oxidase (MAO) activity and demonstrated moderate therapeutic effects in tumor growth suppression (Markosyan et al., 2008). Additionally, this compound's derivatives have been tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, displaying potent activity in the nanomolar range (Pérez‐Villanueva et al., 2013).

Pharmacological Activities

  • Derivatives of ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate have been explored for various pharmacological activities. For instance, 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, synthesized through related reactions, exhibited high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Moreover, certain derivatives have shown significant analgesic and anti-inflammatory activities, presenting as potentially valuable in the development of new therapeutic agents (Alagarsamy et al., 2011).

properties

IUPAC Name

ethyl 2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-3-34-22(31)15-35-25-28-18-10-6-5-9-17(18)23-27-19(24(32)29(23)25)12-13-21(30)26-14-16-8-4-7-11-20(16)33-2/h4-11,19H,3,12-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTWUCGIXIVBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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